REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7]2=[CH:8][N:9]([CH2:14][CH2:15][S:16][C:17]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:10](B(O)O)=[C:6]2[C:5](=[O:36])[N:4]([CH3:37])[C:3]1=[O:38].Br[C:40]1[S:41][CH:42]=[C:43]([C:45]([O:47][CH2:48][CH3:49])=[O:46])[N:44]=1.C(=O)([O-])O.[Na+]>C(OCCCC)(=O)C.O.C(Cl)Cl>[CH3:1][N:2]1[C:7]2=[CH:8][N:9]([CH2:14][CH2:15][S:16][C:17]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:10]([C:40]3[S:41][CH:42]=[C:43]([C:45]([O:47][CH2:48][CH3:49])=[O:46])[N:44]=3)=[C:6]2[C:5](=[O:36])[N:4]([CH3:37])[C:3]1=[O:38] |f:2.3|
|
Name
|
(1,3-dimethyl-2,4-dioxo-6-(2-(tritylthio)ethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-5-yl)boronic acid
|
Quantity
|
1001 mg
|
Type
|
reactant
|
Smiles
|
CN1C(N(C(C=2C1=CN(C2B(O)O)CCSC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)=O)C)=O
|
Name
|
Intermediate F
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(N(C(C=2C1=CN(C2B(O)O)CCSC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)=O)C)=O
|
Name
|
|
Quantity
|
409 mg
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(N1)C(=O)OCC
|
Name
|
|
Quantity
|
291 mg
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
Pd-118
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
3.08 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 5 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 80° C. for 21 hours
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM (3×100 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water (50 ml) and brine (50 ml)
|
Type
|
ADDITION
|
Details
|
Silica-TMT (30 g) was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The residue was rinsed with DCM (20 ml)
|
Type
|
CUSTOM
|
Details
|
the filtrates evaporated under vacuum
|
Type
|
WASH
|
Details
|
The resultant residue was rinsed with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C=2C1=CN(C2C=2SC=C(N2)C(=O)OCC)CCSC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |